1-Nonen-3-ol

Content Navigation

Researchers requiring precise organoleptic authenticity or high-potency insect attractants often face supply inconsistency with analogs. 1-Nonen-3-ol (CAS 21964-44-3) delivers the exact green, earthy, mushroom aroma via its unique vinyl alcohol structure.

- Enables authentic cucumber, melon, and mushroom flavor profiles unattainable with shorter or saturated analogs.

- High olfactory potency for mosquito attractant studies, permitting effective lure design at low concentrations.

- Terminal double bond serves as a critical synthetic handle for high-impact aroma chemicals. Sourced with consistent ≥97% purity for reproducible R&D outcomes.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

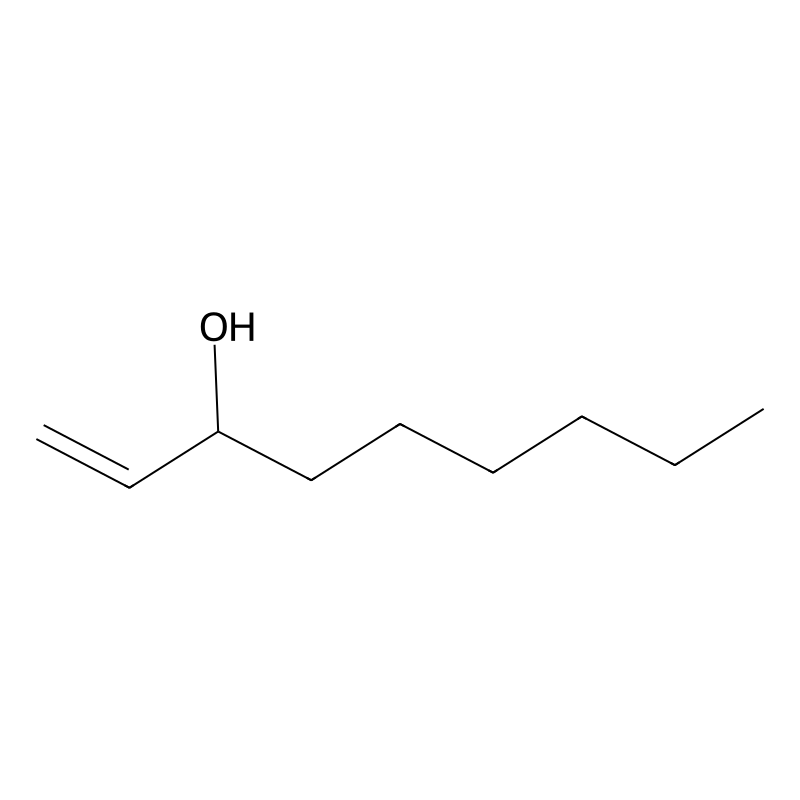

1-Nonen-3-ol is a nine-carbon unsaturated secondary alcohol recognized for its significant role as a flavor and fragrance ingredient. Its chemical structure, featuring a terminal double bond and a hydroxyl group at the C3 position, imparts a characteristic and complex aroma profile described as intensely green, earthy, creamy, and mushroom-like. Beyond sensory applications, it serves as a versatile synthetic intermediate in organic chemistry, where its functional groups can be leveraged for further chemical transformations.

Research Fit

In applications driven by molecular recognition, such as flavor perception and insect olfaction, minor structural changes lead to significant functional differences. Substituting 1-Nonen-3-ol with its shorter C8 analog, 1-octen-3-ol, or its saturated counterpart, 3-nonanol, fundamentally alters the resulting sensory profile and biological activity. Olfactory receptors in both humans and insects are highly tuned to specific molecular geometries and electronic properties; therefore, the precise chain length and the presence of the C1-C2 double bond in 1-Nonen-3-ol are critical for its intended function. For chemical synthesis, replacement with a saturated alcohol eliminates a key reactive site, making it an unsuitable precursor for target molecules requiring the vinyl group. This structural specificity means that analogs are not viable drop-in replacements for applications where the precise organoleptic or biological signature of 1-Nonen-3-ol is required.

Substitution Risk

Ozone reactivity of 1-nonen-3-ol differs markedly from 1-nonen-4-ol, potentially altering environmental fate estimates.

1-Octen-3-ol lacks the creamy-oily notes of 1-nonen-3-ol, altering flavor and fragrance formulations.

References

- [1] Mosandl, A., Heusinger, G., & Gessner, M. (1986). Analytical and Sensory Differentiation of 1-Octen-3-ol Enantiomers. Journal of Agricultural and Food Chemistry, 34(1), 119–122.

- [2] Pelosi, P., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. Journal of Biological Chemistry, 276(10), 7150-7155.

Enhanced Potency for Specific Mosquito Olfactory Receptors vs. Shorter-Chain Analogs

In a study evaluating ligand-receptor interactions, 1-Nonen-3-ol demonstrated higher sensitivity for the mosquito odorant receptor AaOR8 compared to its shorter C7 analog, 1-hepten-3-ol. This indicates a stronger binding affinity or activation potential based on its specific nine-carbon chain length, a critical factor for developing effective and targeted semiochemical-based products.

| Evidence Dimension | Olfactory Receptor Sensitivity (EC₅₀) |

| Target Compound Data | Demonstrates a lower EC₅₀ value (higher sensitivity) for AaOR8. |

| Comparator Or Baseline | 1-Hepten-3-ol (a shorter C7 analog) shows a higher EC₅₀ value (lower sensitivity). |

| Quantified Difference | 1-Nonen-3-ol shows a higher relative sensitivity than 1-Hepten-3-ol. |

| Conditions | Calcium imaging assay with the mosquito odorant receptor AaOR8 expressed in a heterologous system. |

For developing species-specific insect attractants or repellents, higher receptor potency allows for greater biological effect at lower concentrations, improving formulation efficiency and cost-effectiveness.

Unique Sensory Profile: Differentiated from the Common C8 Analog 1-Octen-3-ol

While the widely used C8 analog 1-octen-3-ol is primarily known for a distinct mushroom-like odor, 1-Nonen-3-ol provides a more complex sensory profile. Industry and research databases consistently describe 1-Nonen-3-ol with additional notes characterized as 'intensely oily,' 'creamy,' and 'green'. This multi-faceted profile provides formulators with a unique note that is not directly achievable with simpler, more common analogs.

| Evidence Dimension | Odor Profile Description |

| Target Compound Data | Intensely oily, creamy, green, earthy, and mushroom-like. |

| Comparator Or Baseline | 1-Octen-3-ol: Predominantly fruity, genuine mushroom-like. |

| Quantified Difference | Qualitative distinction: 1-Nonen-3-ol possesses additional creamy and oily notes not characteristic of 1-octen-3-ol. |

| Conditions | Sensory panel evaluation in flavor and fragrance industry databases. |

For flavorists and perfumers, these additional creamy and green notes are critical for building complex, authentic profiles (e.g., cucumber, melon, rich savory flavors) where a simple mushroom note is insufficient.

Required Precursor for Unsaturated Derivatives, Unlike Saturated Analogs

The terminal vinyl group in 1-Nonen-3-ol is a critical reactive handle that is absent in its saturated analog, 3-nonanol. This functionality is essential for synthetic routes involving addition reactions, epoxidation, or polymerization where unsaturation in the final product is required. While enzymatic esterification can be performed on various alcohols to produce flavor esters, selecting 1-Nonen-3-ol is mandatory when the target ester must retain the C1-C2 double bond for its specific flavor or fragrance properties.

| Evidence Dimension | Reactive Functional Groups |

| Target Compound Data | Contains a terminal alkene (vinyl group) and a secondary alcohol. |

| Comparator Or Baseline | 3-Nonanol (saturated analog): Contains only a secondary alcohol. |

| Quantified Difference | Presence of a synthetically versatile C=C double bond. |

| Conditions | Standard organic synthesis reaction conditions. |

For chemists synthesizing specialty chemicals, flavor compounds, or polymers, the double bond is a non-negotiable structural feature, making the saturated analog an unsuitable and non-procureable alternative.

Formulation of High-Fidelity Green and Savory Flavors

Where the goal is to create authentic cucumber, melon, or rich mushroom flavors, the unique combination of green, creamy, and earthy notes in 1-Nonen-3-ol makes it a more suitable choice than analogs like 1-octen-3-ol that provide a simpler mushroom character.

Development of Potent and Selective Insect Kairomones

For research and development of next-generation insect attractants, particularly for mosquito species, the demonstrated high potency of 1-Nonen-3-ol on specific olfactory receptors allows for the design of more effective lures that can be used at lower concentrations than less active structural analogs.

Synthesis of Unsaturated Specialty Esters and Fine Chemicals

When the synthetic target is a high-impact aroma chemical or an intermediate that must contain a terminal double bond, 1-Nonen-3-ol is the required precursor. Its vinyl group offers a site for further chemical modification that is unavailable in its saturated form, 3-nonanol.

Application Fit

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

Explore Compound Types